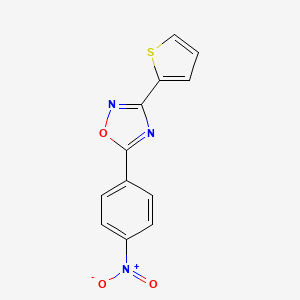![molecular formula C20H23N5O B5504976 3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, utilizing various reagents and catalysts to construct the desired framework. For molecules with imidazole and pyrazole rings linked to a piperidine core, synthesis strategies might include nucleophilic substitution, cycloaddition, or condensation reactions. An example related to the synthesis of complex heterocycles involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding products within 25–45 minutes in good to excellent yields (Goli-Garmroodi et al., 2015). These methodologies could be adapted or provide inspiration for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds containing imidazole, pyrazole, and piperidine rings can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The structural analysis often reveals information about ring conformations, substituent effects, and potential for intermolecular interactions. The crystal structure of related compounds, such as N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has provided insights into the planarity of aromatic systems and the conformation of piperidine rings, which is relevant for understanding the structural properties of the target compound (Yıldırım et al., 2006).
Chemical Reactions and Properties
The reactivity of a compound containing imidazole, pyrazole, and piperidine units can be influenced by the electron-donating and electron-withdrawing properties of these heterocycles. These molecules may undergo reactions such as alkylation, acylation, and nucleophilic substitution. For instance, piperidine has been used as a catalyst in various reactions, indicating the versatility and reactivity of nitrogen-containing heterocycles (Mekheimer et al., 1997).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A key application area for compounds similar to "3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine" is in the synthesis of heterocyclic compounds. These compounds serve as critical intermediates in the development of pharmaceuticals and agrochemicals. For instance, Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction, which could be relevant for synthesizing compounds with similar structures (Shevchuk et al., 2012).
Antimicrobial and Antibacterial Activities
Compounds with imidazole and pyrazole moieties, such as the one , are often investigated for their antimicrobial and antibacterial properties. Kalaria et al. (2014) synthesized a novel combinatorial library of fused pyran derivatives showing preliminary in vitro antibacterial activity against various pathogenic strains, which underscores the potential biomedical applications of such compounds (Kalaria et al., 2014).
Catalysis and Material Science
The structural motifs present in "3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine" could be useful in catalysis and material science. These compounds may function as ligands in catalytic systems or as building blocks for advanced materials with specific electronic or photophysical properties.
Drug Design and Development
Imidazole and pyrazole derivatives have significant implications in drug design and development, particularly as inhibitors or modulators of biological targets. For example, Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the potential for compounds with similar frameworks in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Fluorescence Sensing
Compounds with imidazole and pyrazole units may also find applications in fluorescence sensing due to their photophysical properties. For instance, Li et al. (2018) investigated a sensor for hydrazine based on pyrazole formation, indicating the utility of such compounds in environmental monitoring and diagnostics (Li et al., 2018).
Propriétés
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-12-9-18(22-23)20(26)25-11-5-8-17(15-25)19-21-10-13-24(19)14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,17H,5,8,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZGTLBTMHCVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)
![5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)
![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)
